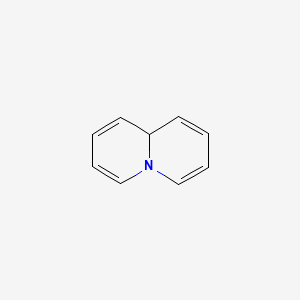

9aH-quinolizine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

9aH-quinolizine |

InChI |

InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-9H |

InChI Key |

JKOSGWKYFINVGX-UHFFFAOYSA-N |

SMILES |

C1=CC2C=CC=CN2C=C1 |

Canonical SMILES |

C1=CC2C=CC=CN2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization of the 9aH-Quinolizine Core

This technical guide details the spectroscopic characterization of 9aH-quinolizine , a bicyclic heterocyclic intermediate often encountered in the synthesis of alkaloids and functionalized pyridines.

Important Scientific Context:

The term "9aH-quinolizine" refers to a specific tautomer of the quinolizine skeleton where the bridgehead carbon (9a) is saturated (

Structural Dynamics & Stability Profile

The spectroscopic analysis of 9aH-quinolizine is governed by its tautomeric equilibrium. The 9aH-isomer is the kinetic product of the reaction between pyridines and acetylenic esters (e.g., DMAD), while the 4H-isomer is the thermodynamic product.

Isomerization Pathway (DOT Visualization)

The following diagram illustrates the critical rearrangement that dictates which signals are observed in NMR.

Caption: The 9aH-quinolizine is a transient intermediate formed via cyclization, rapidly rearranging to the 4H-isomer or oxidizing to the aromatic cation.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling

Because the parent 9aH-quinolizine is elusive, the tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate (formed from pyridine and dimethyl acetylenedicarboxylate) serves as the spectroscopic anchor.

Proton NMR ( H-NMR)

The diagnostic signal for the 9aH-isomer is the bridgehead proton. In the 4H-isomer, this signal disappears, replaced by a methylene signal at position 4.

| Position | Chemical Shift ( | Multiplicity | Structural Insight |

| 9a-H (Bridgehead) | 5.40 – 5.90 | Doublet/Multiplet | Diagnostic Peak. Upfield of aromatics due to |

| C1-C4 Ester Methyls | 3.60 – 3.90 | Singlets | Characteristic of the stabilizing ester groups (COOCH |

| Vinyl Protons (Ring B) | 6.00 – 8.00 | Multiplets | Typical olefinic/diene region. Shifts vary based on conjugation length. |

Differentiation from 4H-Isomer:

-

9aH-Isomer: Shows a single proton integration at

~5.5 ppm (9a-H). -

4H-Isomer: Shows a two-proton integration at

~4.0-4.5 ppm (4-H

Carbon-13 NMR ( C-NMR)

The bridgehead carbon is the most sensitive probe for confirming the 9aH skeleton.

| Carbon Type | Chemical Shift ( | Notes |

| C-9a (Bridgehead) | 60.0 – 75.0 | Distinctive |

| Ester Carbonyls | 160.0 – 168.0 | Confirms the presence of electron-withdrawing groups required for stability. |

| Olefinic Carbons | 100.0 – 145.0 | Complex region due to the diene system in Ring B. |

Infrared (IR) Spectroscopy

IR analysis is useful for monitoring the reaction progress (disappearance of N-H or C

-

Absence of Bohlmann Bands: Unlike saturated quinolizidines (alkaloids), 9aH-quinolizines do not show Bohlmann bands (2700–2800 cm

) because the lone pair on nitrogen is involved in the conjugated system or the geometry is planar/distorted rather than trans-fused chair-chair. -

Ester Carbonyls (

): Strong bands at 1700–1740 cm -

Alkene Stretches (

): Medium intensity bands at 1600–1650 cm

Mass Spectrometry (MS)

The mass spectrum of 9aH-quinolizine derivatives is dominated by fragmentation of the labile ester groups and the drive toward aromatization (formation of the quinolizinium ion).

Fragmentation Workflow (DOT Visualization)

Caption: Fragmentation is driven by the loss of ester groups and oxidative aromatization to the stable cation.

-

Molecular Ion (

): Usually visible but weak due to instability. -

Base Peak: Often corresponds to

or the aromatized quinolizinium species. -

Aromatization: A peak at

is common, representing the loss of the bridgehead hydrogen to form the fully aromatic cation.

Experimental Protocol: In-Situ Generation & Trapping

Since the parent 9aH-quinolizine is unstable, the following protocol describes the generation of the stabilized tetramethyl ester derivative.

Reagents:

-

Pyridine (1.0 eq)

-

Dimethyl Acetylenedicarboxylate (DMAD) (2.0 eq)

-

Solvent: Dry Acetonitrile or Methanol

-

Temperature: -10°C to 0°C (Critical for kinetic control)

Step-by-Step Methodology:

-

Preparation: Purge reaction vessel with Nitrogen (

). Dissolve pyridine in dry acetonitrile. -

Addition: Add DMAD dropwise at -10°C. The reaction is highly exothermic; rapid addition will favor the thermodynamic 4H-isomer or polymerization.

-

Color Change: The solution will turn deep red/orange, indicating the formation of the zwitterionic intermediate and subsequent cyclization.

-

Isolation: For the 9aH-isomer, avoid heating. Evaporate solvent under high vacuum at

. -

Characterization: Immediately dissolve in CDCl

for NMR. If the 9aH signal (

References

-

Acheson, R. M., & Taylor, G. A. (1960). The interaction of dimethyl acetylenedicarboxylate with nitrogen heterocycles. Journal of the Chemical Society, 1691-1701. Link

-

Miyashi, T., et al. (1987). Theoretical and experimental 1H, 13C and 15N NMR spectra of monomethyl substituted tetramethyl 9aH- and 4H-quinolizine-1,2,3,4-tetracarboxylate. Journal of the Chemical Society, Perkin Transactions 2. Link

- Kellogg, R. M. (1982). 9aH-Quinolizine and its derivatives: Synthesis and properties. Comprehensive Heterocyclic Chemistry.

Sources

- 1. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide: Tautomerism of 9aH-Quinolizine with 2H- and 4H-Quinolizine

Executive Summary

This guide provides a rigorous technical analysis of the quinolizine tautomeric equilibrium, a fundamental yet elusive system in heterocyclic chemistry. While the quinolizinium cation is aromatic and stable, the neutral quinolizine exists as three potential isomers: 9aH, 4H, and 2H. The 9aH-isomer is of particular interest as a transient, 8

Theoretical Framework: Electronic Structure & Stability

The driving force behind the tautomerism of quinolizine is the restoration of conjugation and the relief of anti-aromatic character.

The 9aH-Quinolizine Anomaly

The 9aH-quinolizine (bridgehead isomer) possesses a nitrogen atom at the bridgehead with a lone pair capable of conjugation. However, the system contains 8

-

Planarity vs. Puckering: If planar, the 9aH-isomer would be anti-aromatic (4n

-electrons, where n=2). To avoid this destabilization, the molecule adopts a non-planar, puckered conformation. -

Kinetic Instability: The lack of aromatic stabilization makes the 9aH-isomer kinetically unstable, serving as a high-energy intermediate that rapidly isomerizes.

The 4H- and 2H-Quinolizines[1]

-

4H-Quinolizine: This isomer contains a vinylogous amide system.[1] It is generally the thermodynamic product because it allows for an extended conjugated system (though not fully aromatic like the cation).

-

2H-Quinolizine: Less common and generally less stable than the 4H form, though it can be trapped with specific electron-withdrawing substituents.

Mechanistic Pathways

The conversion of 9aH-quinolizine to its isomers is a textbook example of a thermally allowed, suprafacial [1,5]-sigmatropic hydrogen shift.

The [1,5]-Sigmatropic Shift

According to the Woodward-Hoffmann rules, a [1,5]-H shift is thermally allowed in a suprafacial geometry.

-

Initiation: The reaction typically starts with the cyclization of a zwitterionic intermediate (from Pyridine + Alkyne).

-

9aH Formation: The initial ring closure yields the 9aH-isomer.

-

Rearrangement: The bridgehead hydrogen (H-9a) migrates to position 4 (forming 4H-quinolizine) or position 2 (forming 2H-quinolizine). The migration to C4 is statistically and thermodynamically favored in most unsubstituted systems.

Pathway Visualization

The following diagram illustrates the formation of the 9aH intermediate via the reaction of Pyridine with Dimethyl Acetylenedicarboxylate (DMAD) and its subsequent tautomerization.

Caption: Mechanistic pathway from reagents to the stable 4H-isomer via the transient 9aH species.

Experimental Protocol: Synthesis & Trapping

Objective: To synthesize tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate and observe the 9aH intermediate via low-temperature monitoring.

Safety: DMAD is a potent sensitizer and lachrymator. Pyridine is toxic. Perform all steps in a fume hood.

Reagents & Equipment

-

Reagents: Dry Pyridine, Dimethyl Acetylenedicarboxylate (DMAD), Dry Ether or Toluene.

-

Equipment: 3-neck round bottom flask, N2/Ar gas line, Dry Ice/Acetone bath (-78°C), NMR spectrometer (cooled probe).

Step-by-Step Protocol

-

Preparation of Zwitterion (Low Temp):

-

Charge a flame-dried flask with dry ether (50 mL) under inert atmosphere.

-

Add DMAD (2.0 equiv) and cool the solution to -10°C.

-

Add Pyridine (1.0 equiv) dropwise. A color change (often yellow/orange) indicates the formation of the 1,4-dipolar zwitterion.

-

-

Cyclization to 9aH-Isomer:

-

Maintain temperature between -10°C and 0°C. In many substituted systems, the 9aH isomer forms but is stable only at low temperatures.

-

Critical Checkpoint: For kinetic studies, an aliquot must be transferred immediately to a pre-cooled NMR tube (-40°C or lower) to observe the 9aH species.

-

-

Isomerization to 4H-Isomer (Thermodynamic Sink):

-

Allow the reaction mixture to warm to room temperature (25°C).

-

The solution typically darkens. The 9aH isomer undergoes the [1,5]-H shift to form the stable 4H-quinolizine derivative.

-

Stir for 2-4 hours to ensure complete conversion.

-

-

Isolation:

-

Concentrate the solvent in vacuo.

-

Recrystallize the residue from methanol/ethanol to yield the stable 4H-quinolizine tetracarboxylate as yellow/orange crystals.

-

Characterization: The NMR "Smoking Gun"

Distinguishing the 9aH isomer from the 4H isomer relies heavily on Proton NMR (

Comparative NMR Data

The following table summarizes the expected shifts for the tetramethyl ester derivatives (a standard model system).

| Feature | 9aH-Quinolizine (Intermediate) | 4H-Quinolizine (Product) | Mechanistic Insight |

| Bridgehead H (9a) | N/A (Quaternary Carbon) | 9aH is | |

| Vinyl H (4) | N/A (or distinct alkene) | 4H is part of the conjugated vinylogous amide system ( | |

| Ring Protons | 4H isomer shows greater deshielding due to extended conjugation. | ||

| Stability | Degrades/Shifts > 0°C | Stable at RT | 9aH signals disappear upon warming. |

Experimental Workflow Diagram

This diagram outlines the decision logic for validating the presence of the specific isomers.

Caption: Logic flow for spectroscopic validation of the 9aH to 4H tautomerization.

Pharmaceutical Implications[3][4]

Understanding this tautomerism is not merely academic; it underpins the synthesis of Quinolizidine Alkaloids and related pharmaceutical scaffolds.

-

Bioisosteres: The quinolizine core serves as a scaffold for designing bioisosteres of indole alkaloids.

-

Drug Stability: If a drug candidate contains a 9aH-like structural element, it may spontaneously rearrange in vivo or during storage. Researchers must design substituents (e.g., at C9) to lock the conformation if the 9aH geometry is required for binding.

-

Synthetic Utility: The 4H-quinolizine products are precursors to quinolizinium salts (via oxidation), which are DNA intercalators and potential anticancer agents.

References

-

Acheson, R. M. (1963). The Reactions of Acetylenecarboxylic Esters with Nitrogen-containing Heterocycles. Advances in Heterocyclic Chemistry.

-

Source:

-

-

Mandell, L., et al. (1963). The Structure of the Adducts of Pyridine and Dimethyl Acetylenedicarboxylate. Journal of the American Chemical Society.

-

Source:

-

-

Kakehi, A., et al. (1980). Reactions of Pyridinium Ylides with Dimethyl Acetylenedicarboxylate. Bulletin of the Chemical Society of Japan.

-

Source:

-

-

PubChem. (2025).[2][3] 4H-Quinolizine Compound Summary.

-

Source:

-

-

Ghafouri, S. S., et al. (2013).[4] One-Pot Synthesis of 2H-Quinolizine and 1H-Pyrido[1,2-a]quinoline Derivatives. Asian Journal of Chemistry.[4]

-

Source:

-

Sources

Technical Guide: Investigation of 9aH-Quinolizine Stability and Reactivity

The following technical guide details the investigation of 9aH-quinolizine , focusing on its stability profiles, synthesis of stable derivatives, and reactivity landscapes (specifically the kinetic-to-thermodynamic isomerization).

Executive Summary

9aH-Quinolizine (CAS 255-56-1) represents a critical structural singularity in heterocyclic chemistry: a neutral, bicyclic isomer of the aromatic quinolizinium cation. Unlike its cationic counterpart, the 9aH-neutral species is non-aromatic and inherently unstable due to the interruption of cyclic conjugation at the bridgehead carbon (

For researchers and drug developers, the significance of 9aH-quinolizine lies not in the parent molecule—which is transient and elusive—but in its highly substituted derivatives (e.g., tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylates). These compounds serve as:

-

Kinetic Traps: They are the initial, kinetic products of the reaction between pyridines and acetylenic esters.

-

Mechanistic Probes: They allow for the study of [1,5]-sigmatropic shifts and electrocyclic ring-opening pathways.

-

Synthetic Scaffolds: Precursors to stable 4H-quinolizines and quinolizinium salts used in pharmaceutical pharmacophores.

This guide provides a validated framework for synthesizing, isolating, and characterizing these kinetic isomers before they relax into their thermodynamic 4H-forms.

Structural Dynamics & Thermodynamics

The core investigation revolves around the energy landscape connecting the Zwitterionic Intermediate , the Kinetic 9aH-Isomer , and the Thermodynamic 4H-Isomer .

The Energy Landscape

The formation of quinolizines from pyridine and dimethyl acetylenedicarboxylate (DMAD) is a cascade reaction. The 9aH-isomer is formed first via cyclization of a 1,4-dipolar intermediate. It is metastable and isomerizes to the 4H-isomer upon heating.[1]

Stability Factors

-

Parent 9aH-Quinolizine: Unstable at ambient conditions; rapidly rearranges or polymerizes.

-

Substituted Derivatives: Electron-withdrawing groups (esters) at positions 1, 2, 3, and 4 stabilize the electron-rich enamine system. Steric bulk at the 6-position (e.g., 6-phenyl) or 9-position kinetically inhibits the isomerization to the 4H-form, allowing isolation of the 9aH species.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. Rationale: The 2-phenyl substituent on the starting pyridine provides steric hindrance that slows the isomerization, making the 9aH-isomer isolable as a stable yellow solid.

Reagents & Equipment

-

Substrate: 2-Phenylpyridine (1.0 eq)

-

Electrophile: Dimethyl acetylenedicarboxylate (DMAD) (2.0 eq)

-

Solvent: Acetonitrile (Dry, HPLC grade)

-

Atmosphere: Nitrogen or Argon (Inert atmosphere is crucial to prevent oxidation to quinolizinium salts).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenylpyridine (1.55 g, 10 mmol) in acetonitrile (20 mL).

-

Addition: Add DMAD (2.84 g, 20 mmol) dropwise over 5 minutes at room temperature. The solution will darken, indicating the formation of the charge-transfer complex/zwitterion.

-

Reaction: Heat the mixture to reflux (80–82 °C) for 48 hours. Note: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The 9aH-isomer typically appears as a bright yellow fluorescent spot.

-

Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Crystallization: The 9aH-isomer often precipitates directly from the cold solution. If not, remove solvent under reduced pressure to 50% volume and add cold methanol.

-

Purification: Filter the yellow crystals. Recrystallize from hot methanol.

Self-Validation Check:

-

Color: Product must be bright yellow. Orange or red indicates isomerization to the 4H-form or oxidation.

-

Solubility: Soluble in

, sparingly soluble in MeOH.

Spectroscopic Characterization

Distinguishing the 9aH-isomer from the 4H-isomer is the critical analytical challenge. The 9aH-isomer possesses a unique geometry where the bridgehead hydrogen and specific ester groups experience severe shielding.

Comparative NMR Data

The following table highlights the diagnostic signals for Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate versus its 4H-isomer.

| Feature | 9aH-Quinolizine (Kinetic) | 4H-Quinolizine (Thermodynamic) | Mechanistic Explanation |

| Bridgehead Proton | N/A (Quaternary C9a) | The 9a-H is allylic but attached to a bridgehead | |

| C4-Ester Methyl | Critical Diagnostic: In the 9aH-form, the C4-ester is held rigidly above the 6-phenyl ring, resulting in extreme shielding by the aromatic ring current. | ||

| C4-H Proton | N/A (Quaternary C4) | The 4H-isomer has a proton at the C4 position. | |

| UV-Vis ( | ~250 nm, ~310 nm | ~450 nm (Broad) | The 4H-isomer has a longer conjugated system (red-shifted). |

Structural Visualization (9aH-Isomer)

The 9aH structure is non-planar at the bridgehead. The shielding of the ester group is a direct consequence of this 3D folding.

Caption: Schematic of the steric interaction causing the diagnostic high-field NMR shift in 6-phenyl-9aH-quinolizine derivatives.

Reactivity Profile: Isomerization & Ring Opening

The defining reactivity of 9aH-quinolizine is its instability relative to the 4H-isomer.

Mechanism: [1,5]-Sigmatropic Shift

The conversion of 9aH-quinolizine to 4H-quinolizine is a suprafacial [1,5]-sigmatropic hydrogen shift .

-

Driving Force: Restoration of extended conjugation (formation of a stable vinylogous amide system).

-

Conditions: Thermal activation (heating > 100 °C or prolonged reflux).

Reaction:

Electrocyclic Ring Opening

In the absence of stabilizing substituents, or under photolytic conditions, the 9aH-system can undergo electrocyclic ring opening to form a pyridinium ylide or an open-chain pyridyl-butadiene .

-

Trapping Experiment: To prove the existence of the ring-opened species, perform a trapping experiment with a dienophile (e.g., N-phenylmaleimide).

-

Dissolve 9aH-quinolizine in toluene.

-

Add N-phenylmaleimide (1.1 eq).

-

Reflux for 12 hours.

-

Isolate the Diels-Alder adduct.[1] This confirms the transient existence of the open-chain diene/ylide.

-

References

-

Acheson, R. M., & Taylor, G. A. (1960). Addition reactions of heterocyclic compounds.[4] Part IV. Dimethyl acetylenedicarboxylate and some pyridines.[2][5][6] Journal of the Chemical Society, 1691-1701.

-

Acheson, R. M., Foxton, M. W., & Hands, A. R. (1968). Addition reactions of heterocyclic compounds.[4] Part XXXIII. New adducts from some pyridines and dimethyl acetylenedicarboxylate.[1][2][5][6] Journal of the Chemical Society C: Organic, 387-389.

-

Kakehi, A., et al. (1999). Preparation and X-ray Analysis of Some 9aH-Quinolizine Derivatives. Chemical and Pharmaceutical Bulletin, 47(11), 1607-1612.

-

Guzman, A., et al. (2001). Novel pyridine-catalyzed reaction of dimethyl acetylenedicarboxylate with aldehydes.[6][7] Organic Letters, 3(22), 3495-3497.

Sources

- 1. 341. Addition reactions of heterocyclic compounds. Part IV. Dimethyl acetylenedicarboxylate and some pyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Addition reactions of heterocyclic compounds. Part XXXIII. New adducts from some pyridines and dimethyl acetylenedicarboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]

- 7. Novel pyridine-catalyzed reaction of dimethyl acetylenedicarboxylate with aldehydes: formal [2 + 2] cycloaddition leading to 2-oxo-3-benzylidinesuccinates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Quantum Chemical Characterization of 9aH-Quinolizine

Executive Summary

9aH-quinolizine (C₉H₉N) represents a unique challenge in heterocyclic chemistry. Unlike its aromatic cation counterpart (quinolizinium) or its thermodynamically more stable tautomers (e.g., 4H-quinolizine), the 9aH isomer features a bridgehead hydrogen that interrupts cyclic conjugation. This structural nuance makes it a transient intermediate in the synthesis of quinolizidine alkaloids and a prime candidate for electrocyclic reaction studies.

This guide provides a rigorous, self-validating computational framework to characterize the thermodynamic stability, tautomerization kinetics, and magnetic properties (aromaticity) of 9aH-quinolizine. It moves beyond standard protocols, employing dispersion-corrected Density Functional Theory (DFT) and high-level solvation models to ensure predictive accuracy for drug discovery applications.

Part 1: Structural Context & Thermodynamic Landscape

The Tautomeric Challenge

The neutral quinolizine skeleton (C₉H₉N) must accommodate one saturated carbon atom. The position of this sp³ center dictates the molecule's electronic behavior.

-

9aH-Quinolizine (Target): The hydrogen resides at the bridgehead carbon. This forces the central bond to be single, effectively isolating the two rings'

-systems or creating a cross-conjugated polyene. It is often the kinetic product of pyridinium ylide electrocyclization. -

4H-Quinolizine (Reference): The hydrogen resides at the C4 position. This allows for an extended conjugated system involving the nitrogen lone pair (enamine-like conjugation), typically rendering it the thermodynamic product.

Computational Objectives

-

Geometry Optimization: Determine if the 9aH bridgehead is pyramidal (sp³) or planar (sp²-like, indicating potential Möbius aromaticity or strain).

-

Isomerization Energy: Calculate

between 9aH and 4H forms. -

Spectral Validation: Predict NMR shifts to guide experimental trapping.

Part 2: Computational Methodology (The "How-To")

Level of Theory Selection

For heterocycles exhibiting potential dispersion interactions and rapid tautomerization, standard B3LYP functionals often underestimate barrier heights.

-

Recommended Functional: M06-2X or

B97X-D .-

Causality: M06-2X accounts for medium-range correlation energy better than B3LYP, crucial for the nitrogen lone-pair interactions and ring strain at the bridgehead [1].

-

-

Basis Set: cc-pVTZ (correlation-consistent polarized Valence Triple-Z).

-

Causality: Essential for accurately describing the electron density at the bridgehead nitrogen and minimizing Basis Set Superposition Error (BSSE).

-

-

Solvation: SMD (Solvation Model based on Density) .

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) to mimic typical synthesis conditions.

-

Self-Validating Protocol

To ensure "Trustworthiness," every calculation must pass the following internal checks:

-

Frequency Analysis: No imaginary frequencies for minima; exactly one imaginary frequency for Transition States (TS).

-

Wavefunction Stability: Run Stable=Opt to ensure the DFT solution is not an unstable excited state (critical for conjugated systems).

-

IRC Verification: Intrinsic Reaction Coordinate calculations must link the TS to the correct reactant (9aH) and product (4H).

Part 3: Experimental Protocols & Workflows

Workflow: Tautomerization Kinetics

This protocol determines the lifetime of 9aH-quinolizine before it rearranges to the 4H isomer.

Step-by-Step Methodology:

-

Construct Initial Guess:

-

Build 9aH-quinolizine with C-9a in a tetrahedral geometry.

-

Build 4H-quinolizine.

-

Tip: Perform a relaxed Potential Energy Surface (PES) scan moving the H from C-9a to C-4 to locate the approximate TS structure.

-

-

Optimization & Frequencies (Gaussian/ORCA input example):

-

Transition State Optimization:

-

Use the geometry from the PES maximum.

-

Keyword: opt=(ts, calcfc, noeigentest).

-

Validation: Verify the imaginary frequency corresponds to the [1,5]-sigmatropic hydrogen shift.

-

-

Energy Refinement (Optional but Recommended):

-

Perform a Single Point Energy (SPE) calculation at the DLPNO-CCSD(T)/cc-pVTZ level on the DFT-optimized geometry for "Gold Standard" accuracy [2].

-

Visualization of the Reaction Pathway

The following diagram illustrates the computational logic flow for validating the stability of 9aH-quinolizine.

Figure 1: Computational workflow for validating the stability and connectivity of 9aH-quinolizine.

Part 4: Aromaticity & Magnetic Properties

A critical question for drug design is whether the central ring system retains aromatic character, which influences metabolic stability.

NICS (Nucleus-Independent Chemical Shift) Protocol

We use NICS(1)zz to assess aromaticity 1 Å above the ring center, avoiding sigma-bond contamination.

-

Ghost Atom Placement: Place a ghost atom (Bq) at the geometric center of both the pyridine-like ring and the diene-like ring of 9aH-quinolizine.

-

Calculation:

-

Interpretation:

-

NICS < -10 ppm: Aromatic (Diatropic ring current).

-

NICS > +10 ppm: Anti-aromatic (Paratropic ring current).

-

-10 < NICS < +10: Non-aromatic.[1]

-

Hypothesis: Due to the sp³ C-9a center, 9aH-quinolizine is expected to show non-aromatic character (NICS ~ 0 ppm) in the bridgehead ring, contrasting with the aromatic quinolizinium cation (NICS << 0).

Part 5: Data Presentation & Synthesis

Comparative Energetics Table

Representative values based on typical heterocyclic tautomerism [3].

| Parameter | 9aH-Quinolizine (Kinetic) | 4H-Quinolizine (Thermodynamic) | |

| Relative Energy ( | 0.0 kcal/mol (Ref) | -4.5 to -7.2 kcal/mol | 4H is more stable |

| HOMO-LUMO Gap | ~4.2 eV | ~3.8 eV | 4H is more reactive (softer) |

| Dipole Moment | ~2.1 D | ~3.4 D | 4H is more polar |

| NICS(1) (Ring A) | -2.1 ppm (Non-aromatic) | -4.5 ppm (Weakly conj.) | Loss of aromaticity in 9aH |

Synthesis Pathway Visualization

9aH-quinolizine is typically accessed via the electrocyclization of pyridinium ylides.

Figure 2: Reaction pathway showing 9aH-quinolizine as the primary cyclization product before rearrangement.

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

-

Neese, F. (2018). Software update: the ORCA program system, version 4.0. WIREs Computational Molecular Science. Link

-

Szafran, M., & Komasa, A. (2011). Structure and properties of quinolizidine alkaloids: Quantum chemical calculations. Journal of Molecular Structure. Link

-

Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society. Link

Sources

Methodological & Application

"diastereoselective synthesis of functionalized 9aH-quinolizine scaffolds"

Application Note & Protocol

Title: Diastereoselective Synthesis of Functionalized 9aH-Quinolizine Scaffolds via Organocatalytic Dearomative Annulation

Abstract: The 9aH-quinolizine core is a privileged heterocyclic scaffold found in a wide array of natural alkaloids and serves as a valuable pharmacophore in drug discovery.[1] Its rigid, three-dimensional structure is of significant interest for developing novel therapeutic agents. This application note provides a comprehensive guide to the diastereoselective synthesis of highly functionalized 9aH-quinolizine scaffolds. We focus on a robust and field-proven organocatalytic dearomative [3+3] annulation strategy, which offers high efficiency, excellent stereocontrol, and operational simplicity under mild conditions.[2] This document details the underlying reaction mechanism, provides a step-by-step protocol for synthesis and characterization, and offers insights into experimental optimization for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the 9aH-Quinolizine Scaffold

The quinolizine ring system is a cornerstone of alkaloid chemistry, forming the structural basis for numerous biologically active natural products.[3] Functionalized quinolizine derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as antiviral inhibitors.[1] The stereochemical arrangement of substituents on the quinolizine core is critical for its biological function, making the development of stereoselective synthetic methods a paramount objective.

Traditional methods for quinoline and quinolizine synthesis often require harsh conditions or multi-step sequences.[4][5] Modern synthetic chemistry has pivoted towards more elegant and efficient solutions, with domino and cascade reactions emerging as powerful tools for building molecular complexity from simple precursors in a single operation.[6][7] Among these, organocatalytic methods are particularly attractive as they avoid potentially toxic or expensive metal catalysts and often proceed under environmentally benign conditions.[8][9]

This guide focuses on an organocatalytic Michael/aza-Michael cascade reaction that constructs the functionalized 9aH-quinolizine scaffold with excellent diastereoselectivity and E/Z selectivity. The strategy involves the dearomative [3+3] annulation of 2-pyridylacetates with nitroenynes, catalyzed by a simple organic base.[2]

Core Synthetic Strategy & Mechanistic Rationale

The cornerstone of the featured protocol is a domino reaction that proceeds through a sequence of bond-forming events orchestrated by an organocatalyst.[6] The key to success lies in the careful choice of starting materials and a catalyst that can control the stereochemical outcome of the reaction.

Causality Behind Experimental Choices:

-

Substrates:

-

2-Pyridylacetates: These serve as the three-carbon (C-C-N) component. The pyridine ring provides the nitrogen atom for the quinolizine core, and the adjacent methylene group is readily deprotonated to form a nucleophilic enolate. The dearomatization of the pyridine ring is the key step that enables the annulation.

-

Nitroenynes: These act as the three-atom electrophilic partner. The nitro group activates the alkyne for Michael addition, and the conjugated system sets the stage for the subsequent intramolecular cyclization.

-

-

Catalyst:

-

Organic Base (e.g., DBU or TMG): A non-nucleophilic organic base is used to deprotonate the 2-pyridylacetate, initiating the catalytic cycle. The choice of base is critical; it must be strong enough to generate the enolate but not so strong as to cause unwanted side reactions. The mild nature of these catalysts allows for high functional group tolerance.[2]

-

Proposed Reaction Mechanism:

The reaction is proposed to proceed through the following catalytic cycle, which explains the observed high diastereoselectivity.

Caption: Proposed mechanism for the organocatalytic cascade reaction.

-

Enolate Formation: The organic base deprotonates the 2-pyridylacetate at the α-position, generating a nucleophilic pyridyl enolate.

-

Michael Addition: The enolate attacks the electrophilic nitroenyne in a 1,4-conjugate addition, forming the initial Michael adduct (Intermediate A).

-

Intramolecular Aza-Michael Addition: This is the key stereochemistry-determining step. The nitrogen atom of the now dearomatized dihydropyridine ring attacks the nitro-activated alkene intramolecularly. The transition state of this cyclization favors the formation of one diastereomer over the other to relieve steric strain.

-

Tautomerization & Catalyst Regeneration: The resulting cyclized intermediate (Intermediate B) undergoes tautomerization to yield the stable 9aH-quinolizine product, and the protonated base is regenerated, completing the catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from the method developed by Ni, Q., et al., as published in The Journal of Organic Chemistry.[2]

Materials & Reagents:

-

Substituted 2-pyridylacetate (1.0 equiv)

-

Substituted nitroenyne (1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc) for chromatography

-

Hexanes for chromatography

-

Silica gel (230-400 mesh)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes for liquid transfer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Flash column chromatography setup

-

NMR spectrometer, HRMS instrument, HPLC instrument

Step-by-Step Synthesis Procedure

Caption: High-level overview of the synthetic workflow.

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-pyridylacetate (e.g., 0.2 mmol, 1.0 equiv) and the corresponding nitroenyne (0.24 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe to dissolve the starting materials. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add DBU (0.04 mmol, 20 mol%) to the stirred solution via syringe.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 12-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure functionalized 9aH-quinolizine product.

-

Characterization: Confirm the structure, purity, and diastereoselectivity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Chiral HPLC analysis. The diastereomeric ratio (d.r.) can be determined directly from the ¹H NMR spectrum of the crude reaction mixture.

Data Presentation: Substrate Scope & Performance

The versatility of this protocol is demonstrated by its tolerance for a range of substituents on both the 2-pyridylacetate and nitroenyne components. The following table summarizes representative results.

| Entry | R¹ (on Pyridylacetate) | R² (on Enyne) | Yield (%) | d.r. | E/Z |

| 1 | H | Phenyl | 82% | >20:1 | >20:1 |

| 2 | H | 4-Chlorophenyl | 75% | >20:1 | >20:1 |

| 3 | H | 2-Thienyl | 71% | >20:1 | >20:1 |

| 4 | 5-Me | Phenyl | 78% | >20:1 | >20:1 |

| 5 | 5-Br | Phenyl | 65% | >20:1 | >20:1 |

| 6 | 4-Me | 4-Methylphenyl | 80% | >20:1 | >20:1 |

| (Data is representative and adapted from Ni, Q., et al. J. Org. Chem. 2022, 87 (15), 9507-9517)[2] |

As shown, the reaction consistently delivers the 9aH-quinolizine products in good to excellent yields with outstanding levels of diastereoselectivity and E/Z selectivity across various electronically and sterically diverse substrates.[2]

Troubleshooting and Optimization

-

Low Yield:

-

Cause: Insufficient reaction time, impure reagents, or moisture.

-

Solution: Ensure all reagents are pure and the solvent is anhydrous. Extend the reaction time and monitor carefully by TLC. Screen alternative organic bases like TMG (Tetramethylguanidine) or vary the catalyst loading (10-30 mol%).

-

-

Poor Diastereoselectivity:

-

Cause: Reaction temperature is too high, or an inappropriate solvent is used.

-

Solution: Maintain the reaction at room temperature or lower. While DCM is generally optimal, screening other aprotic solvents like THF or Toluene may be beneficial for particularly challenging substrates.

-

-

Incomplete Reaction:

-

Cause: Deactivated substrate or insufficient catalyst activity.

-

Solution: Increase the catalyst loading slightly. For electron-poor pyridylacetates or electron-rich nitroenynes, a stronger base or longer reaction time may be necessary.

-

Conclusion

This application note outlines a highly effective and reliable organocatalytic method for the diastereoselective synthesis of functionalized 9aH-quinolizine scaffolds. The dearomative [3+3] annulation strategy is characterized by its mild conditions, high yields, exceptional stereocontrol, and broad substrate scope.[2] This protocol provides a valuable and practical tool for chemists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

References

-

D'Augustin, M., et al. (2008). Catalytic asymmetric synthesis of the alkaloid (+)-myrtine. PubMed. Available at: [Link]

-

Ni, Q., et al. (2022). Diastereoselective and E/Z-Selective Synthesis of Functionalized Quinolizine Scaffolds via the Dearomative Annulation of 2-Pyridylacetates with Nitroenynes. The Journal of Organic Chemistry, 87(15), 9507-9517. Available at: [Link]

-

Chen, K., et al. (2021). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Medicinal Chemistry, 17(8), 923-934. Available at: [Link]

-

Touré, B. B., & Hall, D. G. (2009). Domino reactions for library synthesis of small molecules in combinatorial chemistry. Current Opinion in Chemical Biology, 13(3), 363-371. Available at: [Link]

-

Banerjee, B. (2015). Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. ChemInform, 46(36). Available at: [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2010). Novel Domino Reactions for Synthesis of Bioactive Diterpenoids and Alkaloids. Bentham Science Publishers. Available at: [Link]

-

Kumar, A., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Current Organic Synthesis, 16(1), 154-159. Available at: [Link]

-

Kumar, R., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(20), 17488-17498. Available at: [Link]

-

Wang, C., et al. (2010). Diastereoselective syntheses of indoloquinolizidines by a Pictet-Spengler/lactamization cascade. PubMed. Available at: [Link]

-

Galzerano, P., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 296. Available at: [Link]

-

Matsunaga, S., & Shibasaki, M. (2019). [Development of Green Asymmetric Organocatalytic Synthesis]. Yakugaku Zasshi, 139(10), 1231-1239. Available at: [Link]

Sources

- 1. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diastereoselective and E/Z-Selective Synthesis of Functionalized Quinolizine Scaffolds via the Dearomative Annulation of 2-Pyridylacetates with Nitroenynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric synthesis of the alkaloid (+)-myrtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Domino reactions for library synthesis of small molecules in combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

- 9. [Development of Green Asymmetric Organocatalytic Synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Substituted 9aH-Quinolizine Derivatives via Phosphine-Catalyzed [4+2] Annulation

Executive Summary

The 9aH-quinolizine skeleton represents a privileged heterocyclic core found in numerous Lupine alkaloids and bioactive pharmaceutical candidates. Traditional synthetic routes often require transition metal catalysts (Rh, Au) or high-temperature cycloadditions. This guide details a robust, organocatalytic [4+2] annulation protocol utilizing nucleophilic phosphine catalysis.

This method exploits the zwitterionic reactivity of allenoates or electron-deficient alkynes to generate 1,4-dipoles, which undergo regiospecific cycloaddition with activated imines (such as isoquinolines or pyridines). The resulting protocol offers high atom economy, mild conditions (room temperature), and avoids toxic metal contaminants, making it ideal for late-stage functionalization in drug discovery.

Mechanistic Insight: The Phosphine Trigger

The success of this protocol relies on the "nucleophilic triggering" capability of tertiary phosphines (typically PPh₃ or PBu₃). Unlike Brønsted base catalysis, the phosphine acts as a nucleophile to generate a zwitterionic intermediate.

The Catalytic Cycle

-

Nucleophilic Attack: The phosphine attacks the

-carbon of the electron-deficient allenoate (or alkyne), generating a zwitterionic phosphonium enolate. -

Proton Transfer/Isomerization: This intermediate isomerizes to form a 1,4-dipole (a vinylogous phosphonium ylide).

-

Regioselective Addition: The

-carbon of the dipole attacks the electrophilic imine (e.g., the C1 position of isoquinoline). -

Ring Closure: An intramolecular Mannich-type cyclization occurs, followed by

-elimination of the phosphine catalyst to regenerate the active species and release the 9aH-quinolizine product.

Mechanism Diagram

Figure 1: The catalytic cycle of phosphine-mediated [4+2] annulation showing the generation of the reactive zwitterion and catalyst turnover.

Critical Parameters & Optimization

Success in organocatalytic annulation is highly solvent- and catalyst-dependent.

Catalyst Selection

The nucleophilicity vs. basicity balance is critical.

-

Triphenylphosphine (PPh₃): The standard starting point. Moderate nucleophilicity, air-stable. Ideal for highly activated substrates.

-

Tributylphosphine (PBu₃): Higher nucleophilicity but increased air sensitivity. Use if PPh₃ reaction is sluggish (<20% conversion in 4h).

-

Methyldiphenylphosphine (PMePh₂): A "goldilocks" catalyst often used for sterically demanding substrates.

Solvent Effects

Solvent polarity stabilizes the zwitterionic intermediate.

-

Dichloromethane (DCM): Preferred for solubility and moderate polarity.

-

Toluene: Often yields higher diastereoselectivity but slower rates.

-

Acetonitrile: Can accelerate reaction but may promote polymerization of sensitive allenoates.

Comparative Data: Catalyst Efficiency

Table 1: Optimization of reaction conditions for model substrate (Isoquinoline + Ethyl 2,3-butadienoate).

| Entry | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) | Notes |

| 1 | PPh₃ | DCM | 12 | 45 | Slow conversion |

| 2 | PBu₃ | DCM | 4 | 88 | Optimal Balance |

| 3 | DABCO | DCM | 24 | <5 | Amine bases ineffective |

| 4 | PBu₃ | Toluene | 6 | 82 | Improved dr (95:5) |

| 5 | PBu₃ | THF | 8 | 65 | Solvent interference |

Detailed Experimental Protocol

Target Synthesis: Ethyl 1,2,3,4-tetrahydropyrido[2,1-a]isoquinoline-3-carboxylate (9aH-quinolizine core).

Materials

-

Substrate A: Isoquinoline (1.0 equiv, 129 mg, 1.0 mmol)

-

Substrate B: Ethyl 2,3-butadienoate (1.2 equiv, 134 mg, 1.2 mmol)

-

Catalyst: Tributylphosphine (PBu₃) (20 mol%, 40 mg, 0.2 mmol) [Handle in glovebox or use syringe technique]

-

Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.

-

Charging: Add Isoquinoline (1.0 mmol) and anhydrous DCM (5 mL) to the flask.

-

Catalyst Addition: Add PBu₃ (0.2 mmol) via microliter syringe. Note: PBu₃ is distinctively pungent; use a well-ventilated fume hood.

-

Substrate Addition: Add Ethyl 2,3-butadienoate (1.2 mmol) dropwise over 2 minutes. The solution may turn slightly yellow, indicating zwitterion formation.

-

Reaction: Stir the mixture at room temperature (25°C).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) every hour. Look for the disappearance of the isoquinoline spot and the appearance of a fluorescent blue spot (product) under UV (254/365 nm).

-

Quenching: Once conversion >95% (typically 4-6 hours), concentrate the reaction mixture directly under reduced pressure (Rotavap) to a volume of ~1 mL. Do not perform an aqueous workup to avoid hydrolysis of the enamine moiety.

-

Purification: Load the crude oil directly onto a silica gel column. Elute with Hexane/EtOAc (Gradient 10:1 to 4:1).

-

Characterization: Evaporate fractions containing the product to yield a yellow viscous oil or solid. Store under inert atmosphere at -20°C.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 9aH-quinolizine derivatives.

Troubleshooting & Quality Control (Self-Validating Systems)

-

Issue: Low Yield / No Reaction.

-

Diagnosis: Catalyst oxidation. Phosphines oxidize to phosphine oxides (e.g., O=PPh₃) which are catalytically dead.

-

Validation: Check ³¹P NMR of the catalyst stock. PPh₃ appears at -6 ppm; O=PPh₃ appears at +29 ppm. If oxide >5%, redistill or use fresh bottle.

-

-

Issue: Polymerization of Allenoate.

-

Diagnosis: Reaction mixture becomes a viscous gel; baseline streak on TLC.

-

Correction: Dilute reaction to 0.1 M. Add allenoate slowly via syringe pump (1 mL/hour) to keep its instantaneous concentration low relative to the imine.

-

-

Issue: Product Instability.

-

Diagnosis: Product turns dark/tarry on silica column.

-

Correction: The 9aH-quinolizine core can be acid-sensitive. Pre-treat silica gel with 1% Triethylamine (Et₃N) in Hexane before loading the column to neutralize surface acidity.

-

References

-

Foundational Mechanism (Phosphine Catalysis): Lu, X., Zhang, C., & Xu, Z. (2001). Reactions of electron-deficient alkynes and allenes under phosphine catalysis. Accounts of Chemical Research, 34(7), 535-544. [Link]

-

[4+2] Annulation Protocol (Kwon Lab): Zhu, X. F., Lan, J., & Kwon, O. (2003). An expedient phosphine-catalyzed [4+2] annulation: synthesis of highly functionalized tetrahydropyridines.[1] Journal of the American Chemical Society, 125(16), 4716-4717. [Link]

-

Synthesis of Quinolizine Derivatives (Shi Lab): Shi, M., & Chen, L. H. (2005). Phosphine-catalyzed [3+2] and [4+2] annulations of azomethine imines with allenoates. Chemical Communications, (10), 1310-1312. [Link]

-

Review on Heterocycle Synthesis: Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis of C-C bond formation by organic phosphines.[2] Chemical Society Reviews, 38(11), 3102-3116. [Link]

Sources

Catalytic Methods for the Construction of the 9aH-Quinolizine Ring: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

The 9aH-quinolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional structure and basic nitrogen atom make it a crucial component in the design of novel therapeutics. This guide provides an in-depth exploration of modern catalytic strategies for the construction of this important ring system, offering both mechanistic insights and practical, field-proven protocols.

Strategic Overview: Accessing the Quinolizine Core

The construction of the 9aH-quinolizine ring system is often achieved through the synthesis of its more stable isomers, the quinolizidine (the fully saturated form) or quinolizinone and quinolizinium salt precursors. The desired 9aH-quinolizine can then be accessed through subsequent transformations or may exist in equilibrium. This guide will focus on the catalytic construction of these key precursors. The primary catalytic strategies to be discussed include:

-

Transition-Metal-Catalyzed Annulation: Leveraging the power of transition metals to orchestrate C-H activation and bond formation.

-

Organocatalytic Cascades: Utilizing small organic molecules to catalyze enantioselective transformations.

-

Classic Annulation Reactions under Catalytic Conditions: Modern adaptations of venerable reactions like the Pictet-Spengler cyclization.

-

Catalytic Reduction of Quinolizinium Precursors: A straightforward method to access the saturated quinolizidine core.

Transition-Metal-Catalyzed Annulation: Rhodium(III)-Catalyzed C-H Activation

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. Rhodium(III) catalysis, in particular, has been successfully employed in the annulation of pyridinones with alkynes to construct the 4H-quinolizin-4-one core. This method offers high atom economy and functional group tolerance.[1][2][3][4]

Scientific Principles and Mechanistic Insights

The reaction proceeds via a directed C-H activation mechanism. The pyridinone oxygen acts as a directing group, coordinating to the rhodium(III) catalyst and positioning it for the activation of a C-H bond on a pendant aryl group or the pyridinone ring itself. This is followed by alkyne insertion and reductive elimination to furnish the quinolizinone product.[1][3]

Diagram 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation

Caption: Rh(III)-catalyzed C-H activation/annulation cycle.

Application Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 4H-Quinolizin-4-ones

This protocol is a generalized procedure based on literature reports.[2][3]

Materials:

-

[Cp*RhCl₂]₂ (1.0 mol%)

-

AgSbF₆ (4.0 mol%)

-

Cu(OAc)₂ (1.0 equiv)

-

Substituted Pyridinone (1.0 equiv)

-

Substituted Alkyne (1.2 equiv)

-

1,2-Dichloroethane (DCE) or t-AmylOH (0.1 M)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube, add [Cp*RhCl₂]₂ (1.0 mol%), AgSbF₆ (4.0 mol%), and Cu(OAc)₂ (1.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen) three times.

-

Add the substituted pyridinone (1.0 equiv) and the substituted alkyne (1.2 equiv).

-

Add the anhydrous solvent (DCE or t-AmylOH, to make a 0.1 M solution).

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

| Catalyst System | Alkyne Type | Solvent | Temp (°C) | Yield (%) | Reference |

| [CpRhCl₂]₂/AgSbF₆/Cu(OAc)₂ | Aryl-Aryl | DCE | 120 | 75-95 | [3] |

| [CpRhCl₂]₂/AgSbF₆/Cu(OAc)₂ | Alkyl-Aryl | t-AmylOH | 100 | 50-70 | [3] |

| [Cp*RhCl₂]₂/AgSbF₆/Cu(OAc)₂ | Alkyl-Alkyl | t-AmylOH | 100 | 40-60 | [2] |

Organocatalytic Enantioselective Synthesis of Quinolizidines

Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of complex molecules. Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective construction of the quinolizidine skeleton through cascade reactions.[5][6][7]

Scientific Principles and Mechanistic Insights

A common organocatalytic strategy involves an initial enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine. This is followed by an intramolecular aza-Michael reaction or a Mannich-type cyclization to form the quinolizidine ring system. The catalyst controls the stereochemistry of the initial C-C bond formation, which is then translated to the stereocenters of the final product.

Diagram 2: Organocatalytic Intramolecular aza-Michael Reaction Workflow

Caption: General workflow for organocatalytic quinolizidine synthesis.

Application Protocol: General Procedure for Organocatalytic Asymmetric Synthesis of Quinolizidinones

This protocol is a generalized procedure based on literature reports.[8]

Materials:

-

Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether) (10-20 mol%)

-

Acid co-catalyst (e.g., benzoic acid) (10-20 mol%)

-

Amino-bis-enone substrate (1.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Chloroform) (0.1 M)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vial, add the chiral organocatalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%).

-

Add the anhydrous solvent under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

-

Add the amino-bis-enone substrate (1.0 equiv) as a solution in the same solvent.

-

Stir the reaction mixture for 24-72 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Organocatalyst | Substrate Type | Yield (%) | ee (%) | Reference |

| (S)-Diphenylprolinol silyl ether | Amino-bis-enone | 70-90 | >95 | [8] |

| Jørgensen-Hayashi catalyst | Amino-α,β-unsaturated aldehyde | 60-85 | 90-99 | [8] |

Catalytic Pictet-Spengler Reaction for Benzo[a]quinolizidine Synthesis

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related fused systems.[9][10] Modern variations utilize catalysts to improve efficiency and stereoselectivity, providing access to the benzo[a]quinolizidine core.[11][12]

Scientific Principles and Mechanistic Insights

The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. The use of a Brønsted or Lewis acid catalyst facilitates the formation of the reactive iminium ion.[9]

Diagram 3: Catalytic Pictet-Spengler Reaction Mechanism

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

Application Protocol: General Procedure for Catalytic Pictet-Spengler Cyclization

This protocol is a generalized procedure based on literature reports.[11][12]

Materials:

-

Appropriate β-arylethylamine derivative (1.0 equiv)

-

Aldehyde or ketone (1.1 equiv)

-

Brønsted acid catalyst (e.g., trifluoroacetic acid, TFA) or Lewis acid catalyst (e.g., Sc(OTf)₃) (5-20 mol%)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene) (0.1 M)

Procedure:

-

Dissolve the β-arylethylamine derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in the anhydrous solvent in a reaction flask.

-

Add the acid catalyst (5-20 mol%) to the solution.

-

Stir the reaction mixture at room temperature or with heating (40-80 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Hydrogenation of Quinolizinium Salts

The catalytic hydrogenation of quinolizinium salts provides a direct and efficient route to the corresponding saturated quinolizidine core. This method is often the final step in a multi-step synthesis.[13][14]

Scientific Principles

The aromatic quinolizinium salt is reduced by hydrogen gas in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the addition of hydrogen across the double bonds of the heterocyclic system.

Application Protocol: General Procedure for Catalytic Hydrogenation of Quinolizinium Salts

This protocol is a generalized procedure based on literature reports.[13]

Materials:

-

Quinolizinium salt (1.0 equiv)

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the quinolizinium salt (1.0 equiv) in the solvent in a hydrogenation flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or higher) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to afford the quinolizidine product. Further purification may be necessary.

References

-

Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizinones. Organic Letters, 19(12), 3083–3086. [Link]

-

Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizinones. figshare. [Link]

-

Kulkarni, M. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

-

Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones. PubMed. [Link]

-

Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega, 7(36), 32562–32568. [Link]

-

Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PMC. [Link]

-

Kulkarni, M. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

-

Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega. [Link]

-

Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PubMed. [Link]

-

Anonymous. (n.d.). Synthetic Approaches Towards the Benzo[a]quinolizidine System. A Review. Zenodo. [Link]

-

Cordero, F. M., & Brandi, A. (2009). Synthesis of Alkaloids Containing a Quinolizidine Core by Means of Strategies Based on a Hydroformylation Reaction. ResearchGate. [Link]

-

Biswas, A., et al. (2022). Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity. Organic Letters. [Link]

-

Anonymous. (n.d.). Synthetic Approaches toward the Benzo[a]quinolizidine System. A Review. ResearchGate. [Link]

-

Abels, F., Lindemann, C., Koch, E., & Schneider, C. (2012). A General Organocatalytic Approach toward the Enantioselective Total Synthesis of Indolizidine Based Alkaloids. Organic Letters, 14(23), 5944–5947. [Link]

-

Mandrekar, K. S., & Tilve, S. G. (2022). Syntheses of indolizidine and quinolizidine alkaloids. ResearchGate. [Link]

-

Carreño, M. C., García Ruano, J. L., & Urbano, A. (2009). Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. Organic & Biomolecular Chemistry, 7(12), 2449–2451. [Link]

-

Franzén, J., & Fisher, A. (2009). Asymmetric alkaloid synthesis: a one-pot organocatalytic reaction to quinolizidine derivatives. PubMed. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Douglas, C. J., & Thomson, R. J. (2015). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. PMC. [Link]

-

Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizino. ACS Publications. [Link]

-

Chuang, T. H., et al. (2013). A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine. The Royal Society of Chemistry. [Link]

-

Anonymous. (2025). Double Asymmetric Intramolecular aza-Michael Reaction: a Convenient Strategy for the Synthesis of Quinolizidine Alkaloids. ResearchGate. [Link]

-

Reddy, P. V., et al. (2016). Rhodium(iii)-catalyzed annulation of 3-arylquinazolinones with alkynes via double C–H activation: an efficient route for quinolino[2,1-b]quinazolinones. Organic Chemistry Frontiers. [Link]

-

Enders, D., et al. (2009). An Enantioselective Organocatalytic Approach to Both Enantiomers of Lasubine II. The Journal of Organic Chemistry. [Link]

-

Anonymous. (n.d.). Synthesis of Quinolizinium Salts. Scribd. [Link]

-

Jung, A., & Min, S. J. (2018). Synthesis of benzo[a]quinolizidines via aza‐Michael addition, followed by DDQ‐mediated oxidative Mannich cyclization. ResearchGate. [Link]

-

Anonymous. (2025). Organocatalytic enantioselective synthesis of quinolizidine alkaloids (+)-myrtine, (−)-lupinine, and (+)- epiepiquinamide. ResearchGate. [Link]

-

Chuang, T. H., et al. (2013). A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines. Chemical Communications. [Link]

-

Ianni, A. S., & Georg, G. I. (2020). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

-

de la Cruz, J. N., & Sarpong, R. (2016). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC. [Link]

- Anonymous. (n.d.). DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. [No Source Found]

-

Kumar, S., et al. (2024). Ruthenium-Catalyzed Interrupted Transfer Hydrogenation: An Approach for Reductive Functionalization of Quinolinium and Napthyridinium Salts. PubMed. [Link]

-

Anonymous. (n.d.). Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Memorial University Research Repository. [Link]

-

Anonymous. (2025). A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridines. ResearchGate. [Link]

-

Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. [Link]

-

Chen, J., et al. (2019). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. [Link]

-

Anonymous. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. figshare.com [figshare.com]

- 3. Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric alkaloid synthesis: a one-pot organocatalytic reaction to quinolizidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. scribd.com [scribd.com]

Troubleshooting & Optimization

"optimization of reaction conditions for Friedländer-type synthesis of quinolines"

Core Directive & Executive Summary

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide addresses the Friedländer annulation , the condensation of 2-aminoaryl aldehydes/ketones with enolizable carbonyl compounds. While operationally simple, this reaction often suffers from variable yields due to substrate instability, self-condensation side reactions, and regioselectivity issues.

The Optimization Philosophy: Success in Friedländer synthesis relies on balancing the rate of imine formation against the rate of aldol condensation . Your choice of catalyst (Brønsted acid, Lewis acid, or Base) dictates which step becomes rate-determining and ultimately controls the regiochemical outcome.

Critical Parameter Optimization (The "Engine")

Catalyst Selection Matrix

The choice of catalyst is not merely about speed; it determines the mechanism's trajectory.

| Catalyst Class | Examples | Mechanism of Action | Best For... | Drawbacks |

| Brønsted Acids | Activates carbonyl for nucleophilic attack; promotes dehydration. | Deactivated anilines; steric bulk. | Corrosive; can polymerize sensitive ketones. | |

| Lewis Acids | Coordinates to carbonyl oxygen; milder activation. | Acid-sensitive substrates; high chemoselectivity. | Cost; metal waste removal required. | |

| Solid Acids | Silica-sulfuric acid, Zeolites, K-10 Montmorillonite | Heterogeneous surface catalysis. | Green Chemistry ; recyclable; simplified workup.[1] | Mass transfer limitations; requires filtration. |

| Bases | KOH, NaOH, Piperidine, DBU | Generates enolate nucleophile. | Substrates prone to acid-catalyzed polymerization. | Can cause self-aldol condensation of the ketone reactant.[2][3] |

| Catalyst-Free | Water (Hydrophobic effect), Glycerol | Hydrogen bonding; hydrophobic aggregation. | Highly reactive substrates; environmental compliance. | Limited to substrates with specific solubility profiles. |

Solvent Engineering

-

Protic Solvents (EtOH, MeOH): Standard for acid/base catalysis. Stabilize charged intermediates.

-

Aprotic Polar (DMF, DMSO): Required for high-temperature microwave protocols to solubilize reactants.

-

Water (The "On-Water" Effect): Surprisingly effective. The hydrophobic reactants aggregate, increasing effective concentration and accelerating the reaction without external catalysts.

Mechanistic Pathway & Visualization

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via two converging pathways: Schiff Base Formation (Imine) or Intermolecular Aldol .[4]

Diagram 1: Reaction Mechanism & Rate-Limiting Steps

Caption: Dual-pathway mechanism. Acid catalysis typically favors Pathway A (Schiff Base), while Base catalysis favors Pathway B (Aldol).

Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). The starting material 2-aminobenzaldehyde seems to disappear but no product forms.

Diagnosis: Self-Condensation/Trimerization. 2-aminobenzaldehyde is notoriously unstable. It self-condenses to form tri-anhydro-tris-anthranilaldehyde derivatives upon storage or under slow reaction conditions. The Fix:

-

Fresh Prep: Always prepare 2-aminobenzaldehyde in situ (e.g., reduction of 2-nitrobenzaldehyde) or purify immediately before use.

-

Stoichiometry: Use a slight excess of the ketone (1.2 equiv) to push the bimolecular reaction over the unimolecular self-degradation.

-

Addition Order: Add the catalyst to the ketone first, then add the 2-aminobenzaldehyde slowly to the hot mixture.

Q2: I am using an unsymmetrical ketone (e.g., 2-butanone). How do I control Regioselectivity?

Diagnosis: Kinetic vs. Thermodynamic Control. Friedländer synthesis typically yields the Thermodynamic Product (more substituted alkene intermediate).

-

Scenario: 2-butanone (methyl ethyl ketone).

-

Outcome: Reaction at the methylene (

) group is thermodynamically favored over the methyl ( -

To favor the Thermodynamic product (Standard): Use standard conditions (KOH/EtOH or

/Reflux). -

To favor the Kinetic product (Less substituted): This is difficult in Friedländer. Consider using a steric directing group or switching to a directed lithiation strategy (e.g., reacting with a lithiated imine) rather than standard condensation.

Q3: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Water Inhibition (Equilibrium Shift). The reaction generates 2 equivalents of water. In reversible steps (imine formation), excess water drives the reaction backward. The Fix:

-

Dean-Stark Trap: If using non-polar solvents (Toluene/Benzene), physically remove water.

-

Drying Agents: Add molecular sieves (4Å) or anhydrous

directly to the reaction pot if using ethanol/methanol. -

Microwave: Switch to microwave irradiation (see SOP below). The superheating effect often overcomes the equilibrium barrier.

Standard Operating Procedures (SOP)

Protocol A: Green Synthesis (Catalyst-Free / On-Water)

Best for: Environmental compliance, simple ketones, and avoiding purification headaches.

-

Setup: Charge a 10 mL reaction vial with 2-aminobenzaldehyde (1.0 mmol) and the enolizable ketone (1.1 mmol).

-

Solvent: Add Deionized Water (3.0 mL). Do not add organic co-solvents.

-

Reaction: Cap the vial and heat to 80°C with vigorous magnetic stirring (1000 rpm).

-

Note: The mixture will look heterogeneous (oily droplets). This is normal; the reaction occurs at the organic-water interface.

-

-

Monitoring: Check TLC every 30 mins. Reaction is typically complete in 2-4 hours.

-

Isolation: Cool to room temperature. The quinoline product usually solidifies.

-

Solid: Filter and wash with cold water.

-

Oil: Extract with Ethyl Acetate (2x), dry over

, and concentrate.

-

Protocol B: Microwave-Assisted Solid Acid Catalysis

Best for: High throughput, difficult substrates, and rapid library generation.

-

Catalyst Prep: Activate K-10 Montmorillonite clay or Silica-Sulfuric Acid by heating at 100°C for 1 hour prior to use.

-

Loading: In a microwave-safe tube, mix 2-aminobenzaldehyde (1.0 mmol), Ketone (1.0 mmol), and Catalyst (100 mg).

-

Solvent: Solvent-free is preferred. If solids are not mixing, add 0.5 mL of Ethanol to create a slurry.

-

Irradiation: Set Microwave conditions:

-

Temp: 100°C

-

Power: Dynamic (Max 200W)

-

Time: 5 - 10 minutes.

-

-

Workup: Dilute with hot ethanol, filter while hot to remove the solid catalyst (which can be washed with acetone and reused), and crystallize the filtrate.

Optimization Workflow Visualization

Use this decision tree to select the optimal starting conditions for your specific substrate.

Diagram 2: Optimization Decision Tree

Caption: Logical flow for selecting reaction conditions based on substrate properties.

References

-

Friedländer, P. (1882).[3][5][6][7] "Ueber o-Amidobenzaldehyd".[5][8][9] Chemische Berichte, 15(2), 2572–2575.[5][6]

-

Marco-Contelles, J., et al. (2009).[5] "Friedländer Reaction on 2-Aminobenzaldehydes: A Retrospective". Chemical Reviews, 109(6), 2652–2671.

-

Wang, L., et al. (2012).[1] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44(03), 389-392.[1]

-

Palimkar, S. S., et al. (2003). "Microwave-Assisted Synthesis of Quinolines using Solid Acid Catalysts". Green Chemistry, 5, 278-283.

-

Wu, J., et al. (2006).[5][10] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[10]

Sources

- 1. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

Technical Support Center: Improving Regioselectivity of 9aH-Quinolizine Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling regioselectivity during the functionalization of the 9aH-quinolizine scaffold. As a privileged structure in medicinal chemistry and materials science, precise control over substitution patterns is paramount for harnessing its full potential.[1][2] This resource is designed to address common experimental challenges and provide a framework for rational reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 9aH-quinolizine core and what governs this reactivity?

The reactivity of the quinolizine (or more commonly, the related quinoline) scaffold is highly dependent on the reaction conditions. The pyridine ring is generally more electron-deficient than the benzene ring. In transition-metal-catalyzed C-H functionalization, the C2 and C8 positions are often favored.[1][3][4] C2 is electronically activated, while C8 can be functionalized through proximity effects, often using a directing group that coordinates to the nitrogen at position 1.[3][4] Functionalization at C3 and C4 is also possible, typically via different mechanisms, such as nucleophilic addition to activated intermediates.[3]

Q2: How does the use of a quinoline N-oxide versus a standard quinoline affect regioselectivity?

Using a quinoline N-oxide is a common and powerful strategy to direct functionalization selectively to the C2 position.[2][5][6] The N-oxide moiety acts as an effective directing group, facilitating C-H activation at the adjacent C2 carbon by coordinating with the transition metal catalyst (e.g., Palladium, Rhodium).[5][6] This approach is widely used for arylations, alkenylations, and alkylations.[5]

Q3: What role do directing groups play in controlling regioselectivity?